5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are facilitated by the indole ring, often using halogens or nitro groups as substituents.
Scientific Research Applications
5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety plays a crucial role in binding to these targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid with various biological functions.
Lysergic acid diethylamide (LSD): A psychoactive compound with significant effects on the central nervous system.
5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H25N3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-ethyl-7-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H25N3O/c1-4-20-11-22-9-19(3,18(20)24)10-23(12-20)17(22)16-13(2)21-15-8-6-5-7-14(15)16/h5-8,17,21H,4,9-12H2,1-3H3 |
InChI Key |
HVHDYYQVEQYZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(NC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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